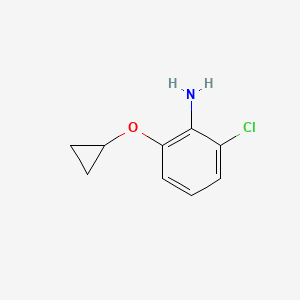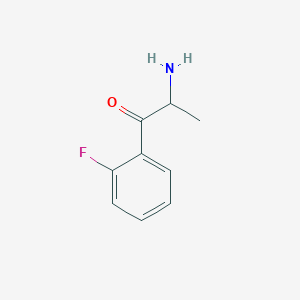![molecular formula C14H15NO4 B13623387 (1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[31One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic compounds . These systems enable precise control over reaction conditions, leading to higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free deprotection reactions. For example, the deprotection of tert-butyl carbamate (N-Boc) protecting groups can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid . This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Aplicaciones Científicas De Investigación
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity.
Industry: Industrial applications include the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism by which rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound used as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: A compound with a similar core structure but different substituents.
Uniqueness
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific functional groups and stereochemistry The presence of the benzyloxycarbonyl group and the azabicyclo[31
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(1R,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14+/m1/s1 |
Clave InChI |
PFDGXQWRURTLMD-RISCZKNCSA-N |
SMILES isomérico |
C1[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



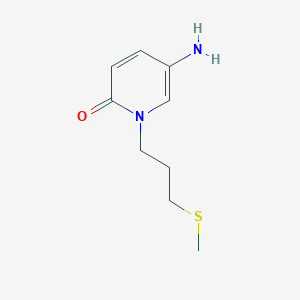
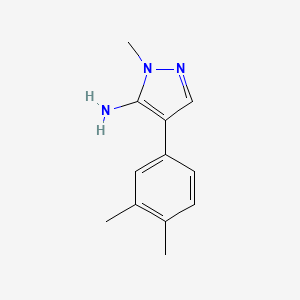

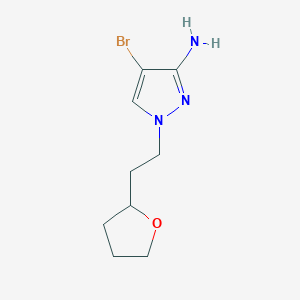
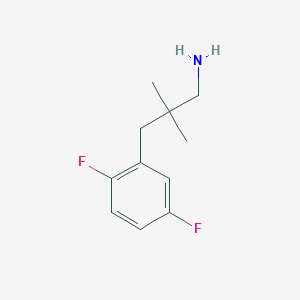
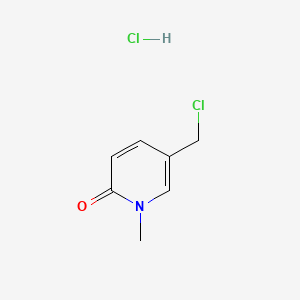
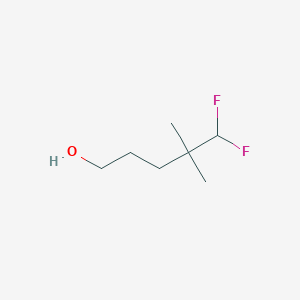
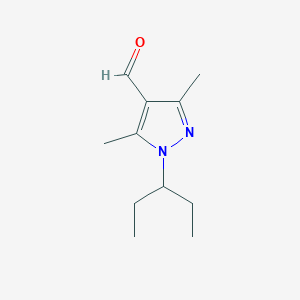
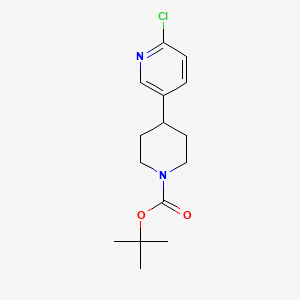
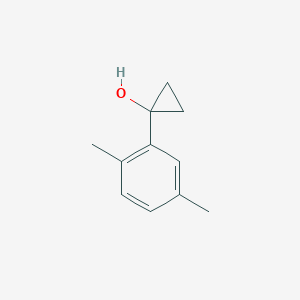
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
